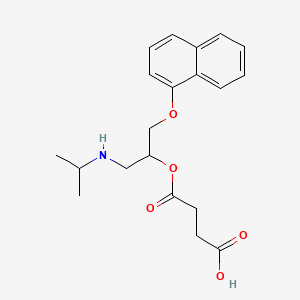
Cyclohexane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H14N2·2HCl. It is a derivative of cyclohexane-1,2-diamine, which is a chiral molecule with two enantiomers. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane-1,2-diamine dihydrochloride can be synthesized through several methods. One common method involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane. The hydrogenation process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced by the hydrogenation of o-phenylenediamine in the presence of a metal catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dione.
Reduction: It can be reduced to form cyclohexane-1,2-diamine.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as N-alkyl or N-acyl cyclohexane-1,2-diamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dione.
Reduction: Cyclohexane-1,2-diamine.
Substitution: N-alkyl or N-acyl derivatives of cyclohexane-1,2-diamine.
Scientific Research Applications
Cyclohexane-1,2-diamine dihydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexane-1,2-diamine dihydrochloride involves its interaction with various molecular targets. In the case of its use in pharmaceuticals, the compound acts as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in the design of metal-based drugs, where the compound can enhance the drug’s stability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diamine: The parent compound without the dihydrochloride groups.
Hexamethylenediamine: A similar diamine with a longer carbon chain.
1,3-Diaminocyclohexane: A structural isomer with amino groups at different positions.
Uniqueness
Cyclohexane-1,2-diamine dihydrochloride is unique due to its chiral nature and the presence of two hydrochloride groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and stability, such as in pharmaceuticals and coordination chemistry .
Properties
IUPAC Name |
cyclohexane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKOZXSZLOBKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

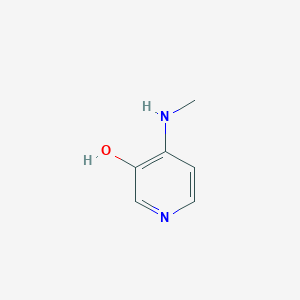
![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)
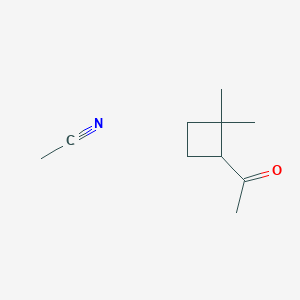
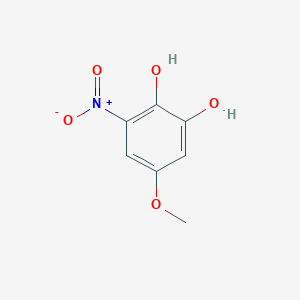
![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)
![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)
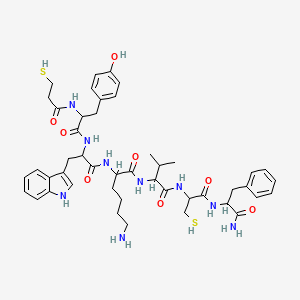
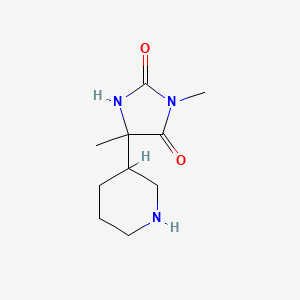
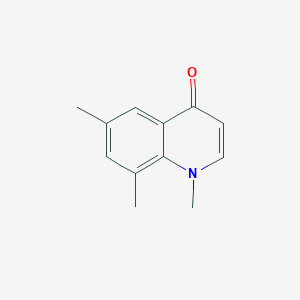
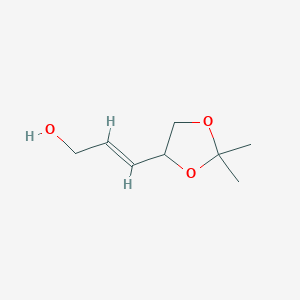

![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)
